molecular formula C11H19NO4 B8602934 (3S,5R)-6-CYANO-3,5-DIHYDROXY-HEXANOIC ACID TERT-BUTYL ESTER

(3S,5R)-6-CYANO-3,5-DIHYDROXY-HEXANOIC ACID TERT-BUTYL ESTER

Cat. No.: B8602934
M. Wt: 229.27 g/mol
InChI Key: NQTYMGFSEOSJKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,5R)-6-CYANO-3,5-DIHYDROXY-HEXANOIC ACID TERT-BUTYL ESTER is a chemical compound with the molecular formula C11H19NO4. It is also known as (3R,5R)-6-cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester. This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, particularly those related to cholesterol management.

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

tert-butyl 6-cyano-3,5-dihydroxyhexanoate

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8-9,13-14H,4,6-7H2,1-3H3

InChI Key

NQTYMGFSEOSJKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(CC#N)O)O

Origin of Product

United States

Preparation Methods

The synthesis of (3S,5R)-6-CYANO-3,5-DIHYDROXY-HEXANOIC ACID TERT-BUTYL ESTER involves several steps. One common method includes the conversion of a halo hydroxyester or other activated dihydroxyester into the desired product through a series of reactions . The process typically involves the use of reagents such as methanesulfonic acid and solvents like acetone and 2,2-dimethoxypropane . Industrial production methods often follow similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

(3S,5R)-6-CYANO-3,5-DIHYDROXY-HEXANOIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into ketones or carboxylic acids.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3S,5R)-6-CYANO-3,5-DIHYDROXY-HEXANOIC ACID TERT-BUTYL ESTER has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,5R)-6-CYANO-3,5-DIHYDROXY-HEXANOIC ACID TERT-BUTYL ESTER involves its role as an intermediate in the synthesis of compounds that inhibit enzymes like HMG-CoA reductase. This enzyme is crucial in the biosynthesis of cholesterol, and its inhibition leads to reduced cholesterol levels in the body . The molecular targets and pathways involved include the mevalonate pathway, which is essential for cholesterol and isoprenoid synthesis.

Comparison with Similar Compounds

(3S,5R)-6-CYANO-3,5-DIHYDROXY-HEXANOIC ACID TERT-BUTYL ESTER can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for the synthesis of potent cholesterol-lowering agents.

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